N-(2,3,5,6-Tetramethylphenyl)acetamide
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Overview
Description
N-(2,3,5,6-Tetramethylphenyl)acetamide: is an organic compound with the molecular formula C12H17NO It is a derivative of acetamide, where the acetamide group is attached to a tetramethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,5,6-Tetramethylphenyl)acetamide typically involves the reaction of 2,3,5,6-tetramethylphenylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,3,5,6-Tetramethylphenylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3,5,6-Tetramethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(2,3,5,6-Tetramethylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3,5,6-Tetramethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3,5,6-Tetramethylphenyl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The tetramethyl-substituted phenyl ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(2,5-Dimethylphenyl)acetamide
- N-(3,4-Dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)acetamide
Comparison: N-(2,3,5,6-Tetramethylphenyl)acetamide is unique due to the presence of four methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other dimethyl-substituted analogs. The increased steric hindrance and hydrophobicity imparted by the tetramethyl substitution can lead to distinct interactions with molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
54840-05-0 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-7-6-8(2)10(4)12(9(7)3)13-11(5)14/h6H,1-5H3,(H,13,14) |
InChI Key |
KXMBEFKNGACUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)NC(=O)C)C)C |
Origin of Product |
United States |
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